5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione: is a brominated derivative of Meldrum’s acid. It is a white to off-white crystalline powder with a molecular formula of C6H6Br2O4 and a molecular weight of 301.92 g/mol . This compound is primarily used as an intermediate in organic synthesis and has applications in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized from malonic acid diisopropyl ester through a bromination reaction. The process involves the following steps :
- Dissolve malonic acid diisopropyl ester (14.4 g, 0.1 mol) in 100 mL of 2 mol/L sodium hydroxide solution.
- Cool the mixture in an ice bath and slowly add bromine (32 g, 0.2 mol) with stirring.
- Continue the reaction for 1 hour.
- Filter the reaction mixture and dissolve the solid in hot toluene (100 mL).
- Wash the solution with saturated saline (50 mL) and ice water (50 mL).
- Dry the solution over anhydrous sodium sulfate and filter.
- Evaporate the toluene to obtain the crude product.
- Recrystallize the product from carbon tetrachloride to obtain white crystalline this compound (15.2 g, 50% yield), with a melting point of 72-74°C .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form 2,2-dimethyl-1,3-dioxane-4,6-dione.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione.
Reduction Reactions: The major product is 2,2-dimethyl-1,3-dioxane-4,6-dione.
Scientific Research Applications
Chemistry: 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of complex molecules .
Biology and Medicine: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs, including antifolates such as pemetrexed disodium . It is also used in the development of new therapeutic agents and as a reagent in biochemical research .
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is primarily related to its reactivity as a brominated compound. The bromine atoms can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione: A closely related compound with similar reactivity and applications.
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): The non-brominated parent compound, widely used in organic synthesis.
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane: Another brominated derivative with different substitution patterns.
Uniqueness: 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific bromination pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various compounds .
Properties
IUPAC Name |
5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO4/c1-6(2)10-4(8)3(7)5(9)11-6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYYXPWHYIYFMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565310 | |
Record name | 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66145-20-8 | |
Record name | 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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